![molecular formula C27H26Si B11939737 Tribenzyl(phenyl)silane CAS No. 18870-41-2](/img/structure/B11939737.png)
Tribenzyl(phenyl)silane
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Overview
Description
Tribenzyl(phenyl)silane is an organosilicon compound characterized by the presence of three benzyl groups and one phenyl group attached to a silicon atom. This compound is part of the broader class of organosilanes, which are known for their versatility in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl(phenyl)silane can be synthesized through various methods, including:
Grignard Reaction: This involves the reaction of phenylmagnesium bromide with silicon tetrachloride, followed by the addition of benzyl chloride.
Hydrosilylation: This method involves the addition of benzyl groups to phenylsilane in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tribenzyl(phenyl)silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
Tribenzyl(phenyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the development of silicon-based biomaterials.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of tribenzyl(phenyl)silane involves its ability to form stable bonds with various organic and inorganic molecules. This is primarily due to the unique properties of the silicon atom, which can form strong bonds with carbon, oxygen, and other elements. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylsilane: Similar in structure but lacks the benzyl groups.
Tribenzylsilane: Similar but lacks the phenyl group.
Triphenylsilane: Contains three phenyl groups instead of benzyl groups.
Uniqueness
Tribenzyl(phenyl)silane is unique due to the presence of both benzyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in various chemical reactions and applications.
Biological Activity
Tribenzyl(phenyl)silane, a silane compound with the formula C21H23Si, is gaining attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by its unique structure, which includes three benzyl groups and one phenyl group attached to a silicon atom. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
This compound is a silane derivative that exhibits significant stability and reactivity due to its multiple aromatic groups. These properties make it an interesting candidate for various chemical reactions and biological applications.
Property | Value |
---|---|
Molecular Formula | C21H23Si |
Molecular Weight | 318.48 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits notable antimicrobial properties. Its effectiveness against various bacterial strains has been evaluated through Minimum Inhibitory Concentration (MIC) assays.
- Tested Strains :
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Pseudomonas aeruginosa (Gram-negative)
The MIC values for this compound against these strains were found to be significantly lower than those of many conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anticancer Activity
This compound has also shown promise in anticancer research. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Cell Lines Tested :
- MCF-7 (Breast cancer)
- HT-29 (Colon cancer)
The compound exhibited IC50 values indicating significant cytotoxicity against these cell lines.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 5.0 |
HT-29 | 7.5 |
The proposed mechanism of action for the biological activity of this compound involves the induction of oxidative stress within microbial and cancerous cells, leading to apoptosis and cell death. This mechanism is supported by increased levels of reactive oxygen species (ROS) observed in treated cells.
Case Studies
- Antimicrobial Efficacy : A study conducted by Seck et al. demonstrated that this compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 0.02 mg/mL, indicating its potential use in treating resistant infections .
- Anticancer Potential : In another investigation, this compound was tested against multiple cancer cell lines, revealing strong antiproliferative effects, particularly in MCF-7 cells with an IC50 value of 5 µg/mL .
Properties
CAS No. |
18870-41-2 |
---|---|
Molecular Formula |
C27H26Si |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
tribenzyl(phenyl)silane |
InChI |
InChI=1S/C27H26Si/c1-5-13-24(14-6-1)21-28(27-19-11-4-12-20-27,22-25-15-7-2-8-16-25)23-26-17-9-3-10-18-26/h1-20H,21-23H2 |
InChI Key |
RLVDYATYYCHCQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[Si](CC2=CC=CC=C2)(CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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